molecular formula C16H24FN3O B2380841 (E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide CAS No. 2411334-92-2

(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide

Cat. No. B2380841
CAS RN: 2411334-92-2
M. Wt: 293.386
InChI Key: QIHIJPIFFGNLCV-VOTSOKGWSA-N
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Description

(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF-DMA is a small molecule that belongs to the class of compounds known as selective estrogen receptor modulators (SERMs). SERMs have been shown to have a range of effects on the body, including anti-cancer, anti-osteoporotic, and anti-atherosclerotic effects. In

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide is thought to be related to its ability to selectively target estrogen receptors. Estrogen receptors are proteins that are found on the surface of cells and are involved in a range of physiological processes. This compound binds to these receptors and modulates their activity, leading to a range of effects on the body. This compound has been shown to have both estrogenic and anti-estrogenic effects, depending on the tissue and receptor subtype.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. This compound has also been shown to increase bone mineral density and reduce bone resorption in animal models, suggesting that it may have potential as a treatment for osteoporosis. Additionally, this compound has been shown to reduce plaque formation in the arteries, suggesting that it may have potential as a treatment for atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide for lab experiments is its selectivity for estrogen receptors. This allows researchers to study the effects of estrogen signaling in a more targeted way. However, one limitation of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet well understood.

Future Directions

There are many potential future directions for research on (E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide. One area of research could be to further investigate its anti-cancer effects and potential as a treatment for breast cancer. Another area of research could be to investigate its potential as a treatment for osteoporosis and atherosclerosis. Additionally, further studies could be conducted to better understand the safety and efficacy of this compound in humans.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 5-fluoro-2-nitroaniline with dimethylamine to form 5-fluoro-2-nitro-N,N-dimethylaniline. This compound is then reacted with 1-bromo-2-(dimethylamino)ethane to form 1-(5-fluoro-2-nitrophenyl)-2-(dimethylamino)ethyl bromide. The final step involves the reaction of 1-(5-fluoro-2-nitrophenyl)-2-(dimethylamino)ethyl bromide with (E)-4-chloro-N-(2-chloro-1,2-diphenylethylidene)aniline to form this compound.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for this compound is in the treatment of breast cancer. This compound has been shown to have anti-cancer effects by selectively targeting estrogen receptors in breast cancer cells. This compound has also been shown to have anti-osteoporotic effects by increasing bone mineral density and reducing bone resorption in animal models. Additionally, this compound has been shown to have anti-atherosclerotic effects by reducing plaque formation in the arteries.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O/c1-12(18-16(21)7-6-10-19(2)3)14-11-13(17)8-9-15(14)20(4)5/h6-9,11-12H,10H2,1-5H3,(H,18,21)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHIJPIFFGNLCV-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N(C)C)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=C(C=CC(=C1)F)N(C)C)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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